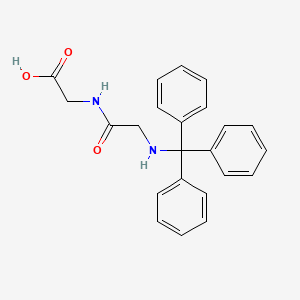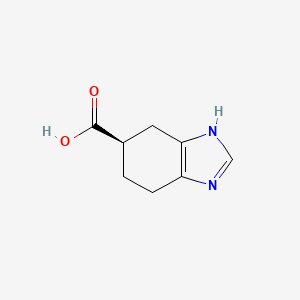
2-(11-Hydroxyundecyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 11-hydroxyundecyl derivatives under specific conditions. One common method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) at its boiling point . The reaction is carried out for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
化学反応の分析
Types of Reactions
2-(11-Hydroxyundecyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1,3-quinone derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-(11-Hydroxyundecyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits the aggregation of β-amyloid protein, indicating a potential role in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Uniqueness
2-(11-Hydroxyundecyl)isoindoline-1,3-dione is unique due to its specific structural features and diverse reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-(11-hydroxyundecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO3/c21-15-11-7-5-3-1-2-4-6-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23/h8-9,12-13,21H,1-7,10-11,14-15H2 |
InChIキー |
AHUOKFHEHLTHGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)


![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)







![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)

![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)
